1-Iodo-2-methyl-3-nitrobenzene

Overview

Description

1-Iodo-2-methyl-3-nitrobenzene, also known as 1-iodo-2-methoxy-3-nitrobenzene, is an organic compound that is used in a variety of laboratory experiments. It is a colorless solid with a melting point of 103-105 °C and a boiling point of 207-208 °C. It is soluble in ethanol, ether, and benzene and insoluble in water. This compound is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a catalyst in the production of polymers.

Scientific Research Applications

Crystallography and Molecular Interactions :

- 1-Iodo-3-nitrobenzene forms crystal structures with specific intermolecular interactions, which are useful for understanding molecular recognition and crystal packing phenomena (Merz, 2003).

Nanotechnology Applications :

- Research shows that 1-iodo-4-nitrobenzene can form nanowires on graphite surfaces, which is significant for nanoscale material design and applications in electronics (Jiang et al., 2007).

Non-Linear Optical Applications :

- 1-Iodo-3-Nitrobenzene demonstrates potential in non-linear optical applications, as evidenced by its optical properties and thermal stability, making it a candidate for optical device fabrication (Vijaya kumar et al., 2016).

Organic Synthesis and Catalysis :

- The compound has been studied in the context of hydrogenation reactions, where it showed specific reactivity patterns, useful for organic synthesis processes (Paganelli et al., 2015).

- It's also involved in molecular recognition processes, particularly in the formation of complexes through iodo-nitro interactions, which is relevant in the design of molecular assemblies and supramolecular chemistry (Allen et al., 1994).

Mechanism of Action

Target of Action

The primary target of 1-Iodo-2-methyl-3-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

This compound interacts with its targets through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

- Step 1 : The electrophile (in this case, the iodine atom) forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .

This process allows this compound to effectively interact with its targets and induce changes in their structure .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the synthesis of benzene derivatives . By substituting a hydrogen atom on the benzene ring with an iodine atom, this compound can alter the properties of the original compound and potentially affect its downstream reactions .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also an inhibitor of several cytochrome P450 enzymes, which can influence its metabolism . The compound’s lipophilicity (Log Po/w) is 1.87 (iLOGP), indicating its potential for bioaccumulation .

Result of Action

The result of this compound’s action is the formation of a substituted benzene ring . This can lead to changes in the physical and chemical properties of the original compound, potentially affecting its reactivity and interactions with other molecules .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it should be stored in a dark place, sealed in dry, at room temperature . Moreover, its solubility in water is low, which can influence its distribution and action in aqueous environments .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

properties

IUPAC Name |

1-iodo-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAKFJFOGUFJON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468219 | |

| Record name | 1-iodo-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41252-98-6 | |

| Record name | 1-iodo-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

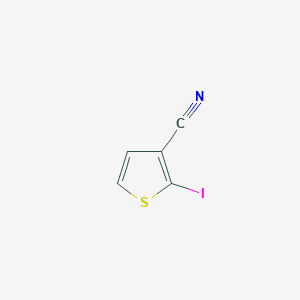

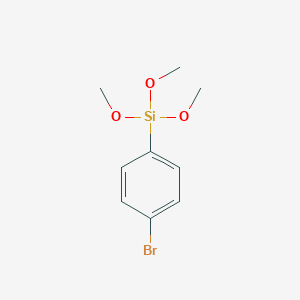

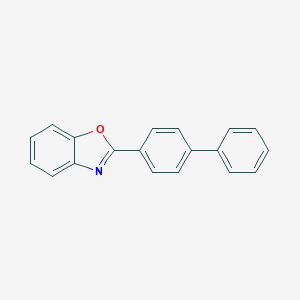

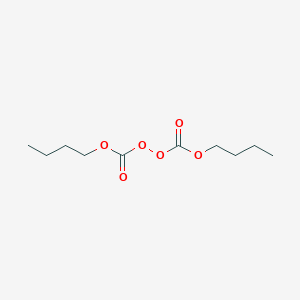

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine](/img/structure/B91105.png)

![Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]-](/img/structure/B91123.png)